Methyl 4-[(4-fluorophenyl)amino]-8-methoxyquinoline-2-carboxylate
Description
Methyl 4-[(4-fluorophenyl)amino]-8-methoxyquinoline-2-carboxylate is a quinoline-based heterocyclic compound featuring a 4-fluorophenylamino substituent at position 4, a methoxy group at position 8, and a methyl ester at position 2. Quinoline derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural modifications in this compound—such as the electron-withdrawing fluorine atom and electron-donating methoxy group—are strategically positioned to optimize electronic effects, solubility, and target-binding interactions.
Properties
IUPAC Name |
methyl 4-(4-fluoroanilino)-8-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-5-3-4-13-14(20-12-8-6-11(19)7-9-12)10-15(18(22)24-2)21-17(13)16/h3-10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYAKGFGKVJAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-fluorophenyl)amino]-8-methoxyquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an amine.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-fluorophenyl)amino]-8-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom in the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-fluorophenyl)amino]-8-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on the Quinoline Core
The table below compares the target compound with structurally similar quinoline derivatives reported in the literature:
Key Observations :
- Position 8 : The methoxy group in the target compound contrasts with the 8-fluoro substituent in and the 8-benzoyl group in . Methoxy groups enhance lipophilicity and may improve membrane permeability compared to polar hydroxy or bulky benzoyl groups .
- Position 4: The 4-fluorophenylamino group provides moderate electron-withdrawing effects, whereas analogues like 4k and the compound in feature chloro or mixed chloro-methoxy substituents. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance while maintaining metabolic stability.
- Position 2 : The methyl ester is a common feature in these compounds, facilitating synthetic accessibility and serving as a prodrug moiety for carboxylic acid bioactivation .
Comparison with Analogues :
- The compound in shares a similar esterification step but differs in amination (3-chloro-4-methoxyanilino vs. 4-fluorophenylamino).
- Compound 4k employs PdCl2(PPh3)2/PCy3 for cross-coupling, highlighting the versatility of palladium catalysts in constructing polysubstituted quinolines.
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: The ester carbonyl stretch (~1719 cm⁻¹ in 5a ) is a common feature. The absence of hydroxy groups (cf. 8-hydroxyquinolines ) eliminates O-H stretches, simplifying the spectrum.
Biological Activity
Methyl 4-[(4-fluorophenyl)amino]-8-methoxyquinoline-2-carboxylate (referred to as compound 1) is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of compound 1 can be represented as follows:
This structure features a quinoline core substituted with a methoxy group and a fluorophenyl amino group, contributing to its biological properties.
Anticancer Activity
1. Mechanism of Action:
Compound 1 has been studied for its inhibitory effects on various cancer cell lines. It primarily targets c-Met kinase, a receptor tyrosine kinase implicated in cancer progression and metastasis. The inhibition of c-Met is crucial as it can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents.
2. In Vitro Studies:
In vitro evaluations have shown that compound 1 exhibits significant cytotoxicity against several cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| H460 | 0.14 |
| HT-29 | 0.20 |
| MDA-MB-231 | 0.42 |
These results suggest that compound 1 may serve as a lead compound for developing targeted therapies against specific types of cancer.
Antimicrobial Activity
1. Antibacterial Effects:
Research has indicated that compound 1 possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its efficacy in inhibiting bacterial growth.
| Bacteria | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 0.0048 |
| C. albicans | 0.039 |
The presence of the fluorophenyl group is believed to enhance the lipophilicity of the compound, facilitating better penetration through bacterial membranes.
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be attributed to specific structural features:
- Fluorophenyl Group: Enhances binding affinity to biological targets.
- Methoxy Group: Contributes to increased lipophilicity and solubility.
- Quinoline Core: Essential for interaction with target enzymes and receptors.
Case Studies
Case Study 1: Antitumor Efficacy
A study focused on the application of compound 1 in combination with existing chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. The combination therapy resulted in a synergistic effect, significantly reducing cell viability compared to monotherapy.
Case Study 2: Antimicrobial Resistance
In another investigation, compound 1 was tested against antibiotic-resistant strains of bacteria. Results indicated that it could effectively inhibit growth where traditional antibiotics failed, highlighting its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
